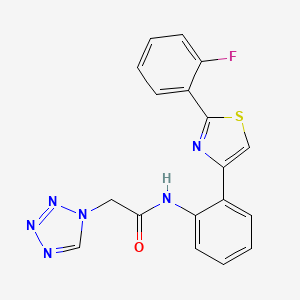

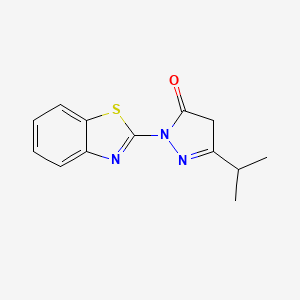

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)éthyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

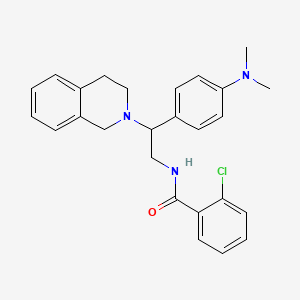

“N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is a chemical compound that has been studied in various scientific research .

Synthesis Analysis

The synthesis of this compound involves the use of a bimetallic metal–organic framework material, which was generated by bridging iron (III) cations and nickel (II) cations with 1,4-Benzenedicarboxylic anions (Fe 2 Ni-BDC). This was synthesized by a solvothermal approach using nickel (II) nitrate hexahydrate and iron (III) chloride hexahydrate as the mixed metal source and 1,4-Benzenedicarboxylic acid (H 2 BDC) as the organic ligand source .

Molecular Structure Analysis

The structure of the samples was determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .

Chemical Reactions Analysis

The Fe 2 Ni-BDC catalyst demonstrated good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Mécanisme D'action

Target of Action

This compound is a type of N-(pyridin-2-yl)amide , a class of compounds known for their significant biological and therapeutic value . .

Mode of Action

As an N-(pyridin-2-yl)amide, it is synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The compound is formed via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given that it is a type of N-(pyridin-2-yl)amide , it may influence various biochemical pathways.

Result of Action

As an N-(pyridin-2-yl)amide , it is known to have significant biological and therapeutic value . .

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for the development of new drugs. N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is also stable under various conditions, making it easy to store and transport. However, N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has some limitations for lab experiments. It is relatively expensive, making it difficult to use in large-scale experiments. N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide also has limited solubility in water, making it difficult to use in aqueous solutions.

Orientations Futures

There are several future directions for the study of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide. One potential direction is the development of new drugs based on N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide. N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has shown promising results in inhibiting the activity of certain enzymes, making it a potential candidate for the development of new drugs. Another potential direction is the study of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide in animal models. N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has been extensively studied in vitro, but its effects in vivo are not well understood. Finally, the study of the structure-activity relationship of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide could lead to the development of more potent and selective inhibitors.

Méthodes De Synthèse

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanamine and benzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide in high purity and yield.

Applications De Recherche Scientifique

Synthèse de N-(pyridin-2-yl)amides et de 3-bromoimidazo[1,2-a]pyridines

Les N-(pyridin-2-yl)amides et les 3-bromoimidazo[1,2-a]pyridines ont été synthétisés respectivement à partir d'α-bromocétones et de 2-aminopyridine dans des conditions réactionnelles différentes . Les N-(pyridin-2-yl)amides ont été formés dans le toluène par le biais d'une rupture de liaison C–C promue par I2 et TBHP, et les conditions réactionnelles étaient douces et sans métaux .

Synthèse de N-(pyridin-2-yl)-benzamides

Un matériau de cadre organométallique bimetallique, généré par la liaison de cations fer (III) et de cations nickel (II) avec des anions 1,4-benzènedicarboxyliques (Fe2Ni-BDC), a été synthétisé par une approche solvothermique . Ce catalyseur Fe2Ni-BDC a démontré une bonne efficacité dans la réaction d'amidification d'addition de Michael de 2-aminopyridine et de nitrooléfines .

Conversion en hétérocycles azotés

Une application synthétique préliminaire des imidates N-(pyridin-2-yl) actuels a été réalisée pour leur conversion facile en hétérocycles azotés 2-(4-chlorophényl)-4,5-dihydro-1H-imidazole et 2-(4-chlorophényl)-1,4,5,6-tétrahydropyrimidine en présence de l'éthylènediamine et du 1,3-diaminopropane correspondants .

Propriétés

IUPAC Name |

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c22-17(14-6-2-1-3-7-14)19-11-13-21-12-9-16(20-21)15-8-4-5-10-18-15/h1-10,12H,11,13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUSNXMUXKSLAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,2-Benzoxazol-3-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2417226.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2417228.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea](/img/structure/B2417234.png)

![4-(4-methylphenyl)-2-(methylsulfanyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2417237.png)

![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B2417242.png)